Methyl 2-(3-cyano-2-methylphenyl)acetate
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Overview
Description
Methyl 2-(3-cyano-2-methylphenyl)acetate is an organic compound with the molecular formula C11H11NO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a cyano group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-cyano-2-methylphenyl)acetate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-cyano-2-methylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Methyl 2-(3-cyano-2-methylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl 2-(3-cyano-2-methylphenyl)acetate involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activity and receptor binding. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-cyanoacetamido)benzoate: Similar structure with a cyanoacetamido group instead of a cyano group.
Methyl 2-(2-oxoindol-3-ylidene)malononitrile: Contains a cyano group and an indole ring.
Thiophene derivatives: Compounds with a thiophene ring and similar functional groups
Uniqueness
Methyl 2-(3-cyano-2-methylphenyl)acetate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of a cyano group and an ester group makes it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Properties
IUPAC Name |
methyl 2-(3-cyano-2-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-9(6-11(13)14-2)4-3-5-10(8)7-12/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOROLWWIQKEHHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C#N)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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